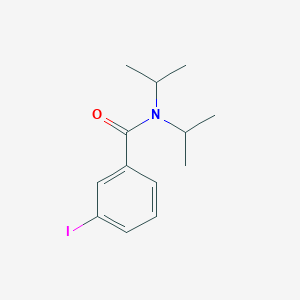
N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as fenoxaprop-p-ethyl, is a herbicide that is widely used in agriculture to control grass weeds. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides, which are known for their selective action on grass weeds and low toxicity to mammals.
Wirkmechanismus
Fenoxaprop-p-ethyl selectively targets grass weeds by binding to the ACC enzyme in a specific pocket that is only present in grasses. This binding interferes with the normal functioning of the enzyme, leading to a buildup of toxic intermediates that disrupt the plant's metabolism and ultimately cause cell death.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause eye and skin irritation in humans and is classified as a skin sensitizer. It is also toxic to aquatic organisms and should be used with caution near water bodies.
Vorteile Und Einschränkungen Für Laborexperimente
Fenoxaprop-p-ethyl is a valuable tool for studying the biochemistry and physiology of grass weeds. Its selective action allows researchers to target specific weeds without harming other plants. However, its toxicity to aquatic organisms and potential for skin and eye irritation make it important to handle with care in the laboratory.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl. These include:
1. Development of new herbicides based on the AOPP family that have improved selectivity and lower toxicity to non-target organisms.
2. Investigation of the molecular mechanisms underlying this compound-ethyl's selectivity for grass weeds.
3. Study of the effects of this compound-ethyl on the soil microbiome and its potential impact on soil health.
4. Evaluation of the potential for this compound-ethyl to accumulate in the environment and its long-term effects on ecosystems.
5. Investigation of the potential for this compound-ethyl to be used in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Conclusion:
Fenoxaprop-p-ethyl is a widely used herbicide that is known for its selective action on grass weeds and low toxicity to mammals. Its mode of action has been extensively studied, and it is a valuable tool for studying the biochemistry and physiology of grass weeds. However, its potential for skin and eye irritation and toxicity to aquatic organisms make it important to handle with care in the laboratory. Further research is needed to fully understand the environmental impact of this compound-ethyl and its potential for use in sustainable agriculture.
Synthesemethoden
Fenoxaprop-p-ethyl can be synthesized by reacting 2-(2,4,5-trichlorophenoxy)acetic acid with 3-fluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then reacted with ethyl chloroformate to yield N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl.
Wissenschaftliche Forschungsanwendungen
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and mode of action. It is known to inhibit acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. This leads to a buildup of toxic intermediates and ultimately cell death in the targeted weeds.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3FNO2/c15-10-5-12(17)13(6-11(10)16)21-7-14(20)19-9-3-1-2-8(18)4-9/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQNOPUHTQJORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)



![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)

![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)
